![molecular formula C8H12 B13456292 2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
2-Methylidenespiro[3.3]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylidenespiro[3.3]heptane is an organic compound characterized by a unique spirocyclic structure. This compound features a seven-membered ring with a methylene group attached to the spiro carbon, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.3]heptane typically involves the reaction of ketenes with activated or strained alkenes. One common method is the thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine, followed by hydrolysis of the intermediate vinamidinium salts .
Industrial Production Methods
While specific industrial production methods for 2-Methylidenespiro[3The use of photochemical reactions and energy transfer catalysis has also been explored for the synthesis of related spiro compounds .
化学反应分析
Types of Reactions
2-Methylidenespiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted spiro compounds.
Substitution: Halogenated spiro compounds.
科学研究应用
2-Methylidenespiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique structural features.
作用机制
The mechanism of action of 2-Methylidenespiro[3.3]heptane involves its ability to mimic the structural and electronic properties of benzene rings. This mimicry allows it to interact with biological targets in a similar manner to benzene-containing compounds. The non-coplanar exit vectors of the spirocyclic structure enable it to fit into binding sites that are otherwise inaccessible to planar aromatic rings .
相似化合物的比较
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
2-Methylidenespiro[3.3]heptane is unique due to its non-coplanar exit vectors, which provide distinct spatial arrangements compared to other saturated benzene bioisosteres. This unique feature allows it to mimic mono-, meta-, and para-substituted benzene rings in drugs, offering versatility in drug design and development .
属性
分子式 |
C8H12 |
|---|---|
分子量 |
108.18 g/mol |
IUPAC 名称 |
2-methylidenespiro[3.3]heptane |
InChI |
InChI=1S/C8H12/c1-7-5-8(6-7)3-2-4-8/h1-6H2 |
InChI 键 |
GIHMMLGMHDXGFJ-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC2(C1)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
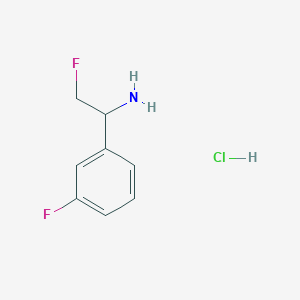
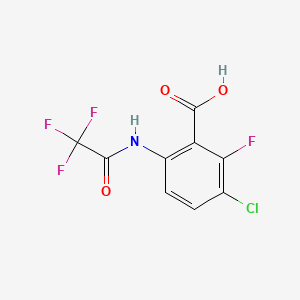
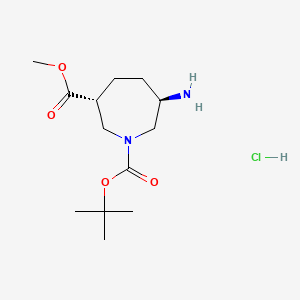
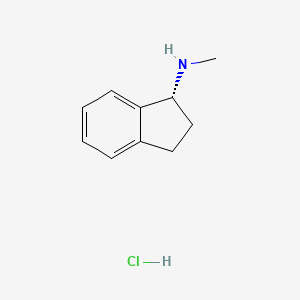
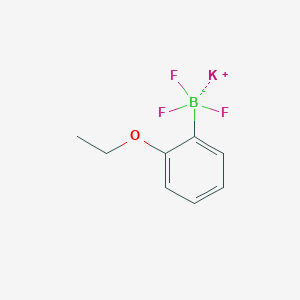
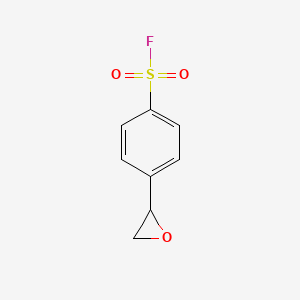
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)
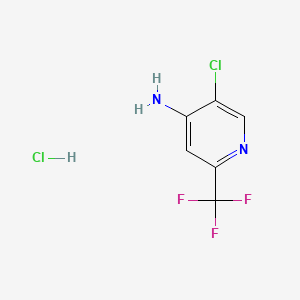
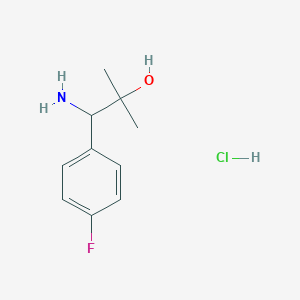
![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)
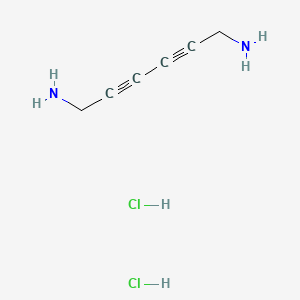
![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)
